molecular formula C11H11NO6 B1454398 4-Nitro-3-(oxolan-3-yloxy)benzoic acid CAS No. 917909-66-1

4-Nitro-3-(oxolan-3-yloxy)benzoic acid

Cat. No.: B1454398
CAS No.: 917909-66-1
M. Wt: 253.21 g/mol
InChI Key: ZUJVOFOXZASHBY-UHFFFAOYSA-N
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Description

4-Nitro-3-(oxolan-3-yloxy)benzoic acid is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Degradation Processes and By-Products

  • The study of nitisinone (a compound with a similar nitro and benzoic acid moiety) degradation under various conditions highlighted the stability of nitro compounds and identified major degradation products with considerable stability. This research contributes to understanding the properties and potential risks of medical applications of such compounds (Barchańska et al., 2019).
  • Advanced oxidation processes (AOPs) have been employed to degrade acetaminophen in water, leading to various by-products. Understanding these pathways and by-products is crucial for environmental management and can be applied to similar compounds, including 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid (Qutob et al., 2022).

Environmental Impact and Human Health

  • Oxy-PAHs, which include nitro-PAHs and similar compounds, have been studied for their occurrence in the environment and potential genotoxic/mutagenic risks. This research underscores the importance of monitoring and understanding the environmental impact of such compounds (Clergé et al., 2019).
  • The selective catalytic reduction of aromatic nitro compounds into amines, isocyanates, and ureas using CO highlights the chemical transformations and applications of nitro compounds in synthetic chemistry and potential industrial applications (Tafesh & Weiguny, 1996).

Applications in Wastewater Management

  • The use of free nitrous acid (FNA) in wastewater management illustrates the innovative application of nitro compounds in environmental technology. FNA's inhibitory and biocidal effects have led to improved wastewater management practices (Duan et al., 2019).

Properties

IUPAC Name

4-nitro-3-(oxolan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-11(14)7-1-2-9(12(15)16)10(5-7)18-8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJVOFOXZASHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734607
Record name 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-66-1
Record name 4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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